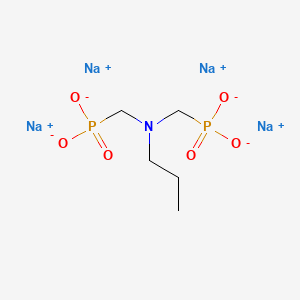
2-(4,8-Dimethylnona-3,7-dienyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is an organic compound with the molecular formula C16H23N It is characterized by a pyridine ring substituted with a 4,8-dimethylnona-3,7-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine typically involves the reaction of pyridine with a suitable precursor of the 4,8-dimethylnona-3,7-dienyl group. One common method is the alkylation of pyridine using 4,8-dimethylnona-3,7-dienyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,8-Dimethylnona-3,7-dienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the 4,8-dimethylnona-3,7-dienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4,8-Dimethylnona-3,7-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the 4,8-dimethylnona-3,7-dienyl group can engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,8-Dimethylnona-3,7-dienyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-(4,8-Dimethylnona-3,7-dienyl)isoquinoline: Contains an isoquinoline ring.
2-(4,8-Dimethylnona-3,7-dienyl)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a 4,8-dimethylnona-3,7-dienyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
51082-21-4 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2-[(3E)-4,8-dimethylnona-3,7-dienyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-6-9-15(3)10-7-12-16-11-4-5-13-17-16/h4-5,8,10-11,13H,6-7,9,12H2,1-3H3/b15-10+ |
Clave InChI |
ZNQSUAAJUQLBDE-XNTDXEJSSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC1=CC=CC=N1)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1=CC=CC=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


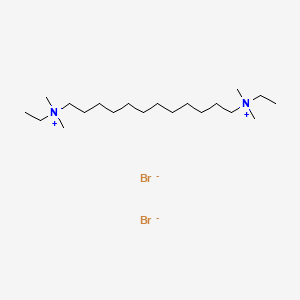
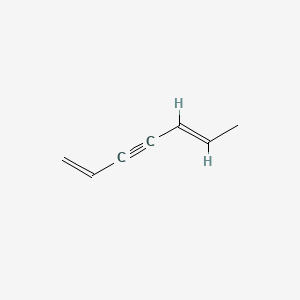
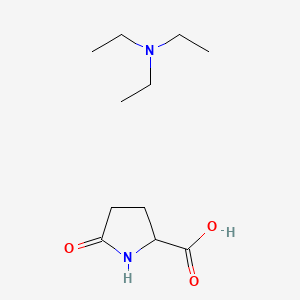
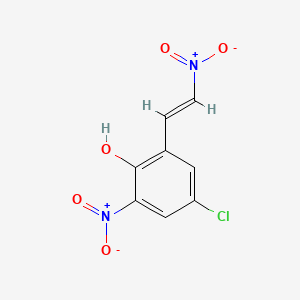
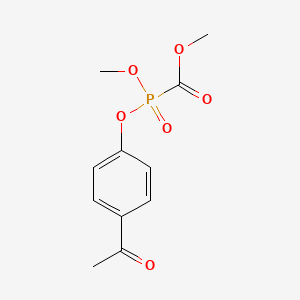
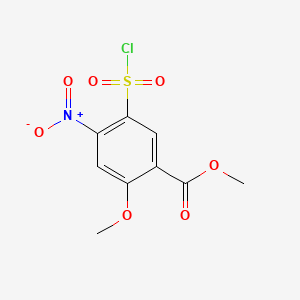

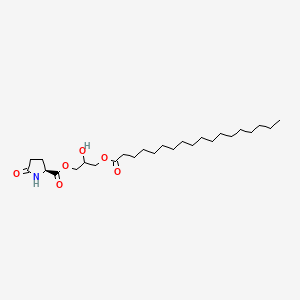

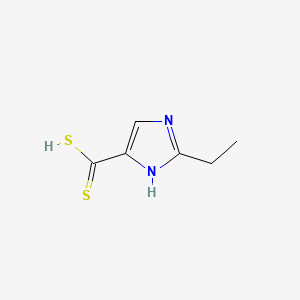
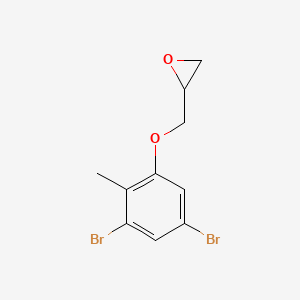
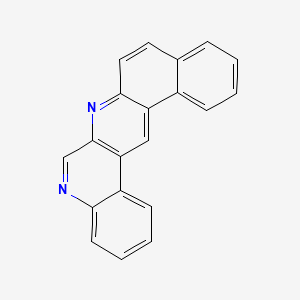
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
